Crinipellin

描述

属性

CAS 编号 |

97315-00-9 |

|---|---|

分子式 |

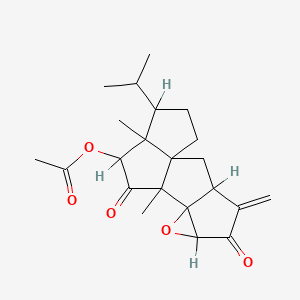

C22H28O5 |

分子量 |

372.5 g/mol |

IUPAC 名称 |

(9,12-dimethyl-4-methylidene-5,10-dioxo-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecan-11-yl) acetate |

InChI |

InChI=1S/C22H28O5/c1-10(2)13-7-8-21-9-14-11(3)15(24)17-22(14,27-17)20(21,6)16(25)18(19(13,21)5)26-12(4)23/h10,13-14,17-18H,3,7-9H2,1-2,4-6H3 |

InChI 键 |

HNWQFVAXBKXIKM-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCC23C1(C(C(=O)C2(C45C(C3)C(=C)C(=O)C4O5)C)OC(=O)C)C |

规范 SMILES |

CC(C)C1CCC23C1(C(C(=O)C2(C45C(C3)C(=C)C(=O)C4O5)C)OC(=O)C)C |

同义词 |

crinipellin |

产品来源 |

United States |

科学研究应用

Chemical Structure and Synthesis

Crinipellins are characterized by a unique tetraquinane skeleton, which contributes to their biological activity. The total synthesis of crinipellins A and B has been achieved through various methods, including controlled rearrangements and cycloadditions. Notable synthetic approaches include:

- Kozikowski β-alkylation : This method allows for the unification of building blocks necessary for constructing the crinipellin framework.

- Intramolecular photochemical cycloaddition : This step facilitates the formation of adjacent all-carbon quaternary centers, crucial for the stability and reactivity of the compounds.

- Cargill rearrangement : This rearrangement is pivotal in achieving the desired tetraquinane structure from a tetracyclic precursor, enhancing the efficiency of the synthesis process .

Biological Activities

Crinipellins exhibit a broad spectrum of biological activities, making them valuable in pharmacological research. Key applications include:

Antifungal Activity

This compound A has demonstrated significant antifungal properties against various plant pathogens. In vitro studies have shown that it effectively inhibits fungi such as Magnaporthe oryzae and Colletotrichum coccodes, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL . Field studies indicated that treatment with this compound A prior to fungal inoculation resulted in disease control rates of up to 88% against tomato late blight.

Antibacterial Properties

Research indicates that crinipellins possess antibacterial activity as well. Their unique structural features allow them to interact with bacterial cell membranes or inhibit essential bacterial enzymes, although specific pathways and mechanisms remain under investigation.

Anticancer Potential

The potential anticancer effects of crinipellins are being explored due to their ability to induce apoptosis in cancer cells. The presence of electrophilic sites in crinipellins A and B suggests they might act as covalent modifiers, targeting specific proteins involved in cancer progression .

Case Studies

Several studies have highlighted the efficacy of crinipellins in various applications:

- Antifungal Efficacy : A study involving Crinipellis rhizomaticola demonstrated that this compound A significantly suppressed fungal diseases in plants, showcasing its potential as a biocontrol agent in agriculture .

- Synthetic Methodologies : The development of efficient synthetic routes for crinipellins has been documented, emphasizing their accessibility for further pharmacological testing and development .

Summary Table of Crinipellins' Applications

相似化合物的比较

Research Findings and Implications

- Mechanistic Insights : Molecular docking reveals this compound A interacts with E. coli AcrB via hydrogen bonds (ARG 468, 3.06–3.13 Å) and hydrophobic contacts, inhibiting drug efflux .

- Therapeutic Potential: this compound A’s disease control efficacy (88% at 500 µg/mL) rivals synthetic fungicides, supporting its development as a natural agrochemical .

- Limitations : Low yields in synthetic routes (e.g., 56% for compound 11 ) and instability of α-methylene ketone derivatives hinder scalability .

准备方法

Key Transformations:

-

Kozikowski β-Alkylation : Coupling of (S)-carvone-derived enone 41 and aldehyde 42 via a phosphonium ylide intermediate (56% yield).

-

Intramolecular [2+2] Cycloaddition : UV irradiation (370 nm) of enone 40 generated three adjacent quaternary centers and a 5-6-4-5 tetracyclic skeleton (34 ) with 91% yield and complete diastereocontrol.

-

Cargill Rearrangement : Acid- or AlR3-catalyzed reorganization of the 5-6-4-5 system into the target tetraquinane scaffold, with computational studies revealing stepwise (Brønsted acid) vs. concerted (AlR3) mechanisms.

Table 1: Comparative Yields in 2024 Synthesis

| Step | Reagents/Conditions | Yield (%) | Product |

|---|---|---|---|

| Kozikowski Coupling | PPh3, TBSOTf, LDA, HF·py | 56 | 40 |

| [2+2] Cycloaddition | 370 nm, cyclohexane, 80°C | 91 | 34 |

| Cargill Rearrangement | AlEt3, CH2Cl2, −78°C | 85 | 33 |

This method’s brevity (12 steps for crinipellin A) stems from strategic use of carvone’s inherent chirality and rearrangement chemistry to minimize functional group manipulations.

Palladium-Catalyzed Pauson-Khand Reaction (Yang et al., 2018)

Yang’s 2018 route utilized two intramolecular Pauson-Khand (PK) reactions to build the this compound core in 17 steps:

-

First PK Reaction : Thiourea/palladium-catalyzed cyclization of enyne 25 formed the CD ring system (26 ) with 78% yield and >20:1 dr.

-

Second PK Reaction : Cobalt-mediated PK reaction on 27 established the AB rings (28 ), completing the tetraquinane framework.

-

Late-Stage Oxidation : Rubottom oxidation and epoxidation introduced the α-hydroxy ketone and epoxide motifs critical for biological activity.

Challenges :

-

The PK reactions required precise steric shielding to prevent undesired [2+2] byproducts.

-

Epimerization at C8 necessitated a kinetic resolution using chiral phase HPLC.

Early Carbonyl Chemistry Approach (Piers and Renaud, 1993)

The inaugural 1993 synthesis of (±)-crinipellin B by Piers and Renaud relied on classical carbonyl transformations:

-

Aldol Condensation : Assembly of the A ring via aldol reaction between 2-methylcyclopentenone and a β-keto ester.

-

Michael Addition : Construction of the BC ring junction using a stereoselective Michael addition (dr 4:1).

-

Ring-Closing Metathesis : Early application of RCM to form the D ring, albeit in low yield (35%) due to competing oligomerization.

Despite requiring 22 steps and producing racemic material, this work laid groundwork for later enantioselective efforts.

Oxidative Dearomatization/[5+2] Cycloaddition (Ding et al., 2022)

Ding’s divergent approach synthesized seven this compound congeners via:

-

Dearomatization : Mn(OAc)3-mediated oxidation of phenol 29 generated a reactive dienone.

-

[5+2] Cycloaddition : The dienone reacted with an alkyne to form a bicyclo[5.3.0]decane core (30 ) in 65% yield.

-

Hydrogen-Atom Transfer (HAT) : Fe-mediated HAT rearranged 31 into the tetraquinane skeleton (32 ) with 73% efficiency.

Table 2: Step Count and Yield Comparison

| Method (Year) | Total Steps | Overall Yield (%) | Key Innovation |

|---|---|---|---|

| Piers and Renaud (1993) | 22 | 0.8 | First racemic synthesis |

| Lee et al. (2014) | 32 | 0.3 | Tandem cycloaddition |

| Yang et al. (2018) | 17 | 1.2 | Dual PK reactions |

| Ding et al. (2022) | 16 | 1.5 | Dearomatization/[5+2] |

| 2024 Synthesis | 12 | 4.7 | Cargill rearrangement |

常见问题

Q. How can multi-omics approaches elucidate this compound’s ecological role beyond antifungal activity?

- Methodological Proposal :

- Transcriptomics : Profile Crinipellis gene expression under biotic stress (e.g., bacterial competition) to link this compound production to defense pathways.

- Metabolomic networking : Use GNPS or IMG-ABC platforms to correlate this compound clusters with cryptic biosynthetic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。